molecular formula C17H14Cl2N2O4S B14157810 N-(4,6-dichlorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide CAS No. 912762-72-2

N-(4,6-dichlorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide

Cat. No.: B14157810
CAS No.: 912762-72-2
M. Wt: 413.3 g/mol
InChI Key: IGFJTIXRYAUJFP-UHFFFAOYSA-N
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Description

N-(4,6-dichlorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dichlorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide typically involves the reaction of 4,6-dichlorobenzo[d]thiazole with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or chloroform. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dichlorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

Mechanism of Action

The mechanism of action of N-(4,6-dichlorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its biological effects. The compound may also induce apoptosis in cancer cells by activating specific pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,6-dichlorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide stands out due to its unique combination of dichlorobenzo and trimethoxybenzamide groups, which confer distinct chemical and biological properties.

Properties

CAS No.

912762-72-2

Molecular Formula

C17H14Cl2N2O4S

Molecular Weight

413.3 g/mol

IUPAC Name

N-(4,6-dichloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C17H14Cl2N2O4S/c1-23-11-4-8(5-12(24-2)15(11)25-3)16(22)21-17-20-14-10(19)6-9(18)7-13(14)26-17/h4-7H,1-3H3,(H,20,21,22)

InChI Key

IGFJTIXRYAUJFP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC3=C(S2)C=C(C=C3Cl)Cl

Origin of Product

United States

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